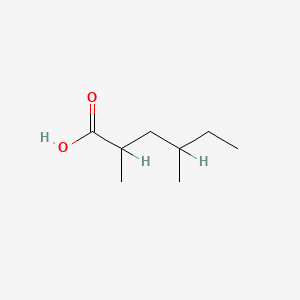

2,4-Dimethylhexanoic acid

Description

2,4-Dimethylhexanoic acid is a branched-chain carboxylic acid that has garnered interest in the fields of chemical ecology and synthetic chemistry. Its unique structure, featuring two methyl groups along a six-carbon chain, gives rise to specific chemical properties and biological activities that are the subject of ongoing investigation.

The discovery of this compound in the natural world is a relatively recent development, emerging from detailed analyses of animal exocrine secretions. A pivotal moment in its history was its identification as a novel compound in the scent gland secretions of certain European harvestmen of the genus Nelima (Sclerosomatidae, Leiobuninae). researchgate.netfrontiersin.org

In a 2022 study, researchers analyzing the chemical composition of these secretions found a surprising chemical divergence between North American and European species. researchgate.netfrontiersin.org While North American harvestmen produced previously characterized defensive compounds, the European species Nelima sempronii and Nelima narcisi were found to secrete a mixture that included this compound. researchgate.netfrontiersin.org This was the first time the compound had been reported in harvestmen secretions. researchgate.netfrontiersin.org

Further analysis using chiral chromatography revealed that the specific stereoisomer present in the adult harvestmen is (2R,4R)-2,4-dimethylhexanoic acid. researchgate.netfrontiersin.orgresearchgate.net This compound was typically found in the secretions of adult specimens, while juvenile N. sempronii secreted a different primary compound, 4-phenyl-2-butanone. researchgate.net This represents one of the first documented cases of juvenile-adult polymorphism in the chemical secretions of harvestmen, where the chemical profile changes as the animal matures. frontiersin.org

Table 1: Natural Occurrence of this compound

| Species | Finding | Citation |

|---|---|---|

| Nelima sempronii (European Harvestman) | Found in the scent gland secretions of adults as the (2R,4R) stereoisomer. | researchgate.netfrontiersin.org |

| Nelima narcisi (European Harvestman) | Found in the scent gland secretions of adults as the (2R,4R) stereoisomer. | researchgate.netfrontiersin.org |

The importance of this compound in current research stems primarily from its role as a biogenetic precursor and its potential as a versatile chemical building block.

In the context of chemical ecology, (2R,4R)-2,4-dimethylhexanoic acid is considered a key precursor to a group of compounds known as "sclerosomatid compounds" (SCs). researchgate.netfrontiersin.org Specifically, it is thought to be a precursor to SCs of subgroup 2, which are characterized by a "2,4-dimethyl-1-ol" or "2,4-dimethyl-1-al" chemical motif. researchgate.net Researchers hypothesize that the acid can be converted into these other defensive compounds, such as (E,E)-2,4-dimethylhexa-2,4-dienal, through biochemical processes like dehydrogenation and reduction of the carboxyl group. researchgate.netfrontiersin.org This positions this compound as a central molecule in understanding the biosynthetic pathways of chemical defenses in these arthropods.

Beyond its natural role, the structure of this compound makes it a useful intermediate in organic synthesis. Branched-chain carboxylic acids are valuable in the development of pharmaceuticals and agrochemicals. scielo.org.mx The presence of two chiral centers in this compound makes it a target for asymmetric synthesis, where the creation of specific stereoisomers is crucial for biological activity.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 70621-82-8 |

Despite recent advances, the study of this compound presents several challenges and opportunities for future research.

A significant challenge lies in its chemical synthesis, particularly the production of specific stereoisomers. Because the molecule has two stereocenters, four different stereoisomers are possible. frontiersin.org The stereoselective synthesis required to produce a single, pure isomer like the naturally occurring (2R,4R)-2,4-dimethylhexanoic acid is complex, often requiring multi-step procedures with chiral auxiliaries to guide the reaction. Developing more efficient and scalable synthetic routes to access all possible stereoisomers remains a key challenge for chemists.

Future research is poised to move in several exciting directions. A primary focus will be the full elucidation of the biosynthetic pathways that produce this compound in harvestmen and convert it into other sclerosomatid compounds. researchgate.netfrontiersin.org This involves identifying the specific enzymes and genetic machinery responsible for its formation. Furthermore, exploring the precise biological function of the different chemical profiles in juvenile and adult harvestmen could provide deeper insights into their ecological roles. frontiersin.org

From a biotechnology perspective, branched medium-chain carboxylic acids are gaining interest as platform chemicals. mdpi.com Future work could explore the potential for microbial fermentation or biocatalytic routes to produce this compound and its derivatives from renewable resources. vulcanchem.com Investigating the broader biological activities of each of its four stereoisomers could also uncover novel applications in medicine or agriculture, areas where molecular shape is critical to function. nih.govvulcanchem.com

Structure

3D Structure

Properties

CAS No. |

42329-90-8 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2,4-dimethylhexanoic acid |

InChI |

InChI=1S/C8H16O2/c1-4-6(2)5-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |

InChI Key |

GMWSHXONQKXRHS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethylhexanoic Acid

Established Chemical Synthesis Routes for 2,4-Dimethylhexanoic Acid

The synthesis of this compound, a branched-chain carboxylic acid, can be achieved through various established chemical routes. These methods often involve the formation of carbon-carbon bonds and subsequent functional group transformations to yield the desired product. The choice of synthetic strategy can depend on factors such as the desired stereochemistry and the availability of starting materials.

Malonic Ester Synthesis Approaches for this compound

The malonic ester synthesis is a versatile method for preparing carboxylic acids. askthenerd.comwikipedia.org This approach utilizes diethyl malonate or a similar malonic acid ester as a key starting material. askthenerd.comwikipedia.org The carbon alpha to the two carbonyl groups is particularly acidic (pKa ≈ 13) and can be readily deprotonated by a base like sodium ethoxide to form a stable enolate. askthenerd.comucalgary.ca This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an alkylated malonic ester. askthenerd.com

A potential synthetic scheme using this approach is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | Diethyl malonate, 1-bromo-2-methylpropane | Sodium ethoxide | Diethyl (2-methylpropyl)malonate |

| 2 | Diethyl (2-methylpropyl)malonate, Methyl iodide | Sodium ethoxide | Diethyl methyl(2-methylpropyl)malonate |

| 3 | Diethyl methyl(2-methylpropyl)malonate | Aqueous acid (e.g., HCl), Heat | This compound |

Acetoacetic Acid Synthesis Approaches for this compound

Similar to the malonic ester synthesis, the acetoacetic ester synthesis is a classic method in organic chemistry, primarily used for the preparation of ketones. wikipedia.orglibretexts.org The starting material, ethyl acetoacetate, has an acidic α-carbon that can be deprotonated by a base to form an enolate. uomustansiriyah.edu.iq This enolate can then be alkylated with an alkyl halide. uomustansiriyah.edu.iq

While the standard acetoacetic ester synthesis yields a ketone after hydrolysis and decarboxylation, modifications can be made to produce a carboxylic acid, although it is less direct than the malonic ester synthesis for this purpose. To synthesize this compound via a pathway related to this synthesis, one would need to introduce two different alkyl groups to the α-carbon of the acetoacetic ester. This would involve a sequential alkylation, first with a sec-butyl group and then a methyl group (or vice versa). Subsequent cleavage of the acetyl group under specific conditions, followed by hydrolysis and decarboxylation, would be required to yield the desired carboxylic acid. This route is generally less efficient for producing carboxylic acids compared to the malonic ester synthesis. wikipedia.org

Stereoselective Alkylation Strategies for this compound Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound requires stereoselective methods. One effective approach is the use of chiral auxiliaries. For instance, the stereoselective alkylation of propionic anhydride (B1165640) can be achieved using (+)-pseudoephedrine as a chiral auxiliary. frontiersin.org

In a documented synthesis, the reaction of propionic anhydride with (S)-1-iodo-2-methylbutane in the presence of (+)-pseudoephedrine as a chiral auxiliary, followed by mild hydrolysis, yields enantiopure (2R,4S)-2,4-dimethylhexanoic acid. frontiersin.org If the hydrolysis of the intermediate is performed under strong acidic conditions, a 1:1 mixture of (2R,4S)-2,4-dimethylhexanoic acid and (2S,4S)-2,4-dimethylhexanoic acid is produced. frontiersin.org By using (±)-1-iodo-2-methylbutane and mild hydrolysis, a mixture of (2R,4S)-2,4-dimethylhexanoic acid and (2R,4R)-2,4-dimethylhexanoic acid can be prepared. frontiersin.org This demonstrates the ability to control the stereochemical outcome by carefully selecting the reagents and reaction conditions.

| Starting Material (Alkyl Halide) | Hydrolysis Condition | Product(s) |

| (S)-1-iodo-2-methylbutane | Mild | (2R,4S)-2,4-dimethylhexanoic acid frontiersin.org |

| (S)-1-iodo-2-methylbutane | Strong Acid | 1:1 mixture of (2R,4S)- and (2S,4S)-2,4-dimethylhexanoic acid frontiersin.org |

| (±)-1-iodo-2-methylbutane | Mild | Mixture of (2R,4S)- and (2R,4R)-2,4-dimethylhexanoic acid frontiersin.org |

Novel Synthetic Approaches to this compound and its Analogs

Recent research has explored new synthetic routes to this compound and related structures. One such method involves the use of a Grignard reagent. For example, 2-bromo-4-methylhexane (B13611866) can be converted to the corresponding Grignard reagent by reacting it with magnesium in dry ether. gauthmath.com This organomagnesium compound is then reacted with carbon dioxide, followed by an acidic workup, to produce this compound. gauthmath.com

Another innovative approach involves C-H activation. While not a direct synthesis of the parent acid, 2,2-dimethylhexanoic acid has been used as a bulky carboxylic acid additive to tune the reactivity in palladium-catalyzed C-H activation reactions for the synthesis of complex molecules. rsc.org This highlights the role of such branched-chain acids in facilitating modern synthetic transformations.

Preparation and Derivatization of this compound for Research Applications

This compound and its derivatives are valuable building blocks in the synthesis of more complex molecules, particularly those with biological activity.

Synthesis of Aminomethylated and Hydroxylated this compound Derivatives (e.g., (2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic acid)

The synthesis of functionalized derivatives of this compound is crucial for their application in areas like natural product synthesis. A notable example is the synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a key component of the cyclodepsipeptide homophymine A. nih.govchiba-u.jp

The synthesis of this highly substituted amino acid has been achieved through a diastereoselective route. nih.gov Key steps in this synthesis include Evans' asymmetric alkylation and the anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester. nih.gov This complex, multi-step synthesis underscores the importance of developing robust stereoselective methods to access these intricate structures. This amino acid is a highly hindered γ-branched β-hydroxy-α-amino acid, making its synthesis particularly challenging. nih.govresearchgate.net The successful synthesis of this derivative was a cornerstone in the total synthesis of pipecolidepsin A, another natural product containing this unique amino acid residue. nih.govresearchgate.net

Esterification and Salt Formation for Analytical Profiling of this compound (e.g., 4-t-butylbenzyl derivatives for GC-MS)

Direct analysis of free carboxylic acids like this compound by gas chromatography-mass spectrometry (GC-MS) is often challenging due to their low volatility and potential for peak tailing. To overcome these issues, derivatization into more volatile and thermally stable forms, such as esters, is a standard practice.

One common method involves esterification to form methyl esters. For instance, in the chiral analysis of different stereoisomers of the acid, derivatization with trimethylsilyldiazomethane (B103560) (TMSCHN₂) to produce the corresponding methyl esters enables effective separation and identification by chiral GC-MS. nih.gov

A more advanced derivatization strategy designed to enhance detection sensitivity involves the use of 4-t-butylbenzyl bromide. researchgate.netd-nb.info This technique converts carboxylic acids into their 4-t-butylbenzyl esters. The key advantage of this method lies in the fragmentation pattern of the derivative during MS analysis. researchgate.net Electron ionization of the 4-t-butylbenzyl ester preferentially generates a stable tertiary benzyl (B1604629) cation through the loss of a methyl radical, resulting in a highly intense [M-15]⁺ ion. researchgate.netd-nb.info This characteristic fragmentation significantly boosts the sensitivity of the analysis, allowing for the detection of trace amounts of the acid in complex matrices. researchgate.net

The derivatization reaction is typically carried out using phase-transfer catalysis, which facilitates the reaction between the carboxylate salt and the alkylating agent, 4-t-butylbenzyl bromide. researchgate.netd-nb.info Research has focused on optimizing these conditions, including the use of microwave irradiation to accelerate the reaction. researchgate.net

| Parameter | Optimized Condition | Rationale/Observation |

|---|---|---|

| Derivatizing Agent | 4-t-butylbenzyl bromide | Forms stable tertiary benzyl cations for high sensitivity MS detection. |

| Catalyst | Tetraoctylammonium bromide (TOA-Br) | Effective phase-transfer catalyst for the reaction. |

| Solvent System | Dichloromethane/Water | Two-phase system suitable for phase-transfer catalysis. |

| pH | Phosphate buffer (pH 7) | Maintains the carboxylic acid in its anionic (carboxylate) form for reaction. |

| Reaction Method | Microwave Irradiation (300 W) | Significantly reduces reaction time compared to conventional heating. |

Development of Biologically Relevant this compound Analogs

The core structure of this compound serves as a foundation for compounds with significant biological roles. The specific stereoisomer (2R,4R)-2,4-dimethylhexanoic acid has been identified as a natural product in the scent gland secretions of harvestmen (Opiliones). researchgate.netfrontiersin.org In this context, it is considered a biochemical precursor to other compounds within a class known as "sclerosomatid compounds," which are involved in chemical defense. researchgate.netfrontiersin.org

Furthermore, structural analogs of this compound, particularly those incorporating amino groups, are constituents of complex natural products with potent pharmacological activities. These amino acid analogs are key building blocks in the biosynthesis of certain marine cyclodepsipeptides, which are known for their pronounced bioactivity. vulcanchem.commdpi.com

Key biologically relevant analogs include:

(3R)-3-Amino-4,5-dimethylhexanoic acid: This β-amino acid is a structural component of marine natural products like homophymine A and pipecolidepsins. vulcanchem.com These complex molecules exhibit significant cytotoxic activity against human cancer cell lines and have also demonstrated antiviral effects, such as the inhibition of HIV-1 replication. vulcanchem.com

(2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic acid: This is another unique amino acid residue found in pipecolidepsin A, a marine cyclodepsipeptide. mdpi.com The presence of this residue contributes to the compound's relevant cytotoxicity against several human cancer cell lines, including those of the lung, colon, and breast. mdpi.com

The development and study of these analogs are critical for understanding the structure-activity relationships of the natural products they form and for potential therapeutic applications. vulcanchem.com

| Compound Name | Key Structural Features | Documented Biological Relevance/Activity | Reference |

|---|---|---|---|

| (2R,4R)-2,4-Dimethylhexanoic acid | Parent compound with defined (R,R) stereochemistry. | Natural precursor to defensive "sclerosomatid compounds" in harvestmen scent glands. | researchgate.netfrontiersin.org |

| (3R)-3-Amino-4,5-dimethylhexanoic acid | β-amino acid analog. | Structural component of cytotoxic and antiviral marine cyclodepsipeptides (e.g., homophymine A, pipecolidepsins). | vulcanchem.com |

| (2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic acid | α-amino, β-hydroxy acid analog. | Constituent of pipecolidepsin A, which shows cytotoxicity against human cancer cell lines. | mdpi.com |

Stereochemical Investigations of 2,4 Dimethylhexanoic Acid

Isomerism and Chirality in 2,4-Dimethylhexanoic Acid

This compound (2,4-DHA) is a chiral carboxylic acid characterized by the presence of two stereocenters at its second and fourth carbon atoms (C2 and C4). frontiersin.orgfrontiersin.org The existence of these two chiral centers means that the molecule can exist in four distinct stereoisomeric forms. frontiersin.orgfrontiersin.org These stereoisomers consist of two pairs of enantiomers. One enantiomeric pair is (2R,4R)-2,4-Dimethylhexanoic acid and (2S,4S)-2,4-Dimethylhexanoic acid. The other pair is (2R,4S)-2,4-Dimethylhexanoic acid and (2S,4R)-2,4-Dimethylhexanoic acid. frontiersin.org The relationship between these two pairs is diastereomeric.

When a racemic standard containing all four stereoisomers is analyzed using gas chromatography on a non-chiral, apolar column, it typically resolves into two distinct peaks. frontiersin.orgfrontiersin.org Each peak corresponds to one of the enantiomeric pairs ((2R,4R)/(2S,4S) and (2R,4S)/(2S,4R)). frontiersin.org The specific isomer (2R,4R)-2,4-Dimethylhexanoic acid has been identified in the scent gland secretions of certain European harvestmen species, such as Nelima sempronii and Nelima narcisi. frontiersin.orgresearchgate.net

Table 1: Stereoisomers of this compound

| Stereoisomer Name | Configuration at C2 | Configuration at C4 | Relationship |

| (2R,4R)-2,4-Dimethylhexanoic acid | R | R | Enantiomer of (2S,4S) |

| (2S,4S)-2,4-Dimethylhexanoic acid | S | S | Enantiomer of (2R,4R) |

| (2R,4S)-2,4-Dimethylhexanoic acid | R | S | Enantiomer of (2S,4R) |

| (2S,4R)-2,4-Dimethylhexanoic acid | S | R | Enantiomer of (2R,4S) |

Stereoselective Synthesis and Enantiopure Production of this compound

The enantiopure production of this compound isomers can be achieved through stereoselective synthesis. One established method utilizes a chiral auxiliary to guide the stereochemical outcome of the reaction. frontiersin.org This approach, based on methodology developed by Myers et al., involves the stereoselective alkylation of propionic anhydride (B1165640). frontiersin.org

In this synthesis, (+)-pseudoephedrine serves as a chiral auxiliary. frontiersin.org The reaction with (S)-1-iodo-2-methylbutane, followed by hydrolysis under mild conditions, selectively yields enantiopure (2R,4S)-2,4-Dimethylhexanoic acid. frontiersin.org The stereochemistry of the final product is preserved during this mild hydrolysis step. However, if strong acidic conditions are used for the hydrolysis of the intermediate, epimerization at the C2 position occurs, resulting in a 1:1 racemic mixture of (2R,4S)- and (2S,4S)-2,4-Dimethylhexanoic acid. frontiersin.org

To prepare other stereoisomers, the starting materials can be varied. For instance, using a racemic mixture of (±)-1-iodo-2-methylbutane in the alkylation step, followed by mild hydrolysis, produces a mixture of (2R,4S)- and (2R,4R)-2,4-Dimethylhexanoic acid. frontiersin.org Furthermore, some biological processes in nature appear to be highly stereoselective, with evidence suggesting a pathway that exclusively produces the (R,R)-isomer of this compound in certain organisms. frontiersin.org

Chromatographic Resolution of this compound Enantiomers and Diastereomers

High-Performance Liquid Chromatography (HPLC) is a primary technique for resolving enantiomers. The separation is achieved by using a Chiral Stationary Phase (CSP) that creates a chiral environment, allowing for differential interaction with each enantiomer. eijppr.com The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP. eijppr.com These interactions can include hydrogen bonding, π-π interactions, dipole stacking, and steric effects. eijppr.com

For acidic compounds like this compound, polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose, are highly effective and can be used for a broad range of compounds. eijppr.com Another specialized class of CSPs for acidic analytes are anion exchangers, such as CHIRALPAK QN-AX and QD-AX. chiraltech.com The separation mechanism on these phases is based on an ionic exchange between the protonated chiral selector and the anionic acidic analytes, supplemented by other intermolecular interactions. chiraltech.com The mobile phase composition is critical for successful separation; it typically includes an organic solvent and an acidic additive, such as acetic acid, to optimize resolution and peak shape. mdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient alternative to HPLC for chiral separations. chromatographyonline.comeuropeanpharmaceuticalreview.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. chromatographyonline.com This technique benefits from the low viscosity and high diffusivity of supercritical fluids, which allows for faster analysis times and higher efficiency compared to traditional HPLC. chromatographyonline.com

To achieve enantiomeric separation of acidic compounds in SFC, a co-solvent or modifier such as methanol (B129727) or ethanol (B145695) is typically added to the supercritical CO2. mdpi.com Furthermore, the addition of a small amount of an acidic additive is often necessary to improve the peak shape and selectivity for acidic analytes. chromatographyonline.comhpst.cz The stationary phase remains the most critical component for achieving chiral resolution. chromatographyonline.com CSPs used in HPLC, including polysaccharide-based and anion-exchange columns, are also widely and effectively used in SFC, demonstrating remarkable performance in resolving a wide variety of acidic compounds. chiraltech.commdpi.com The complementarity between SFC and LC provides a versatile platform for tackling complex chiral separations. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental tool for both separating and identifying isomers of volatile compounds like this compound. shimadzu.com When a mixture of the four stereoisomers of 2,4-DHA is analyzed on a standard, non-chiral apolar GC column, it separates into two distinct peaks. frontiersin.org Each peak represents a pair of enantiomers that are not resolved from each other under these conditions. frontiersin.orgfrontiersin.org

To separate all four individual stereoisomers, a chiral stationary phase is required. A study successfully employed a chiral ß-cyclodextrin-based GC column to separate synthetic stereoisomers of 2,4-DHA. frontiersin.orgresearchgate.net The mass spectrum obtained by Electron Ionization (EI) provides structural information for identification. For 2,4-DHA, the mass spectrum is characterized by a very weak molecular ion peak (m/z 144) and a prominent base peak at m/z 74, which results from a McLafferty rearrangement. frontiersin.org To improve chromatographic properties and separation, carboxylic acids are often converted into less polar derivatives, such as trimethylsilyl (B98337) (TMS) or 4-t-butylbenzyl esters, prior to GC-MS analysis. frontiersin.orgresearchgate.netd-nb.info

Determination of Absolute Configuration of this compound Stereoisomers

The determination of the absolute configuration of a specific stereoisomer is a critical step in stereochemical investigation. For this compound, this has been accomplished primarily through the use of chiral chromatography in conjunction with synthetic reference standards. frontiersin.orgresearchgate.net

In a study identifying the specific isomer present in harvestman secretions, researchers first performed stereoselective synthesis to produce reference mixtures containing known stereoisomers of 2,4-DHA, such as a mix of (2R,4S) and (2R,4R) isomers, and another of (2R,4S) and (2S,4S) isomers. frontiersin.org These synthetic standards were then analyzed using gas chromatography on a chiral stationary phase (a ß-cyclodextrin phase). frontiersin.orgresearchgate.net By comparing the retention time of the natural compound from the extract with the retention times of the synthesized, known stereoisomers, the absolute configuration of the natural product was unequivocally identified as (2R,4R)-2,4-Dimethylhexanoic acid. frontiersin.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy served as a complementary method. frontiersin.org A comparison of NMR data from the natural extract with data from the synthetic standards helped to corroborate the structural assignment, indicating the presence of a (RR) or (SS) configuration rather than (RS) or (SR). frontiersin.org

Table 2: Summary of Chromatographic Techniques for this compound

| Technique | Stationary Phase Type | Purpose | Key Findings |

| HPLC | Chiral Stationary Phase (e.g., polysaccharide, anion exchanger) | Enantiomeric resolution of acidic compounds. | Principles established for separating acidic chiral compounds; requires chiral environment and optimized mobile phase. eijppr.comchiraltech.com |

| SFC | Chiral Stationary Phase (e.g., polysaccharide, anion exchanger) | Fast and efficient enantiomeric resolution. | A powerful alternative to HPLC, using supercritical CO2 with modifiers and additives for improved separation of acidic compounds. chromatographyonline.comchromatographyonline.com |

| GC-MS | Non-chiral (apolar) | Separation of diastereomeric pairs. | Resolves the four stereoisomers into two peaks, each containing one enantiomeric pair. frontiersin.org |

| GC-MS | Chiral (e.g., ß-cyclodextrin) | Separation of all four stereoisomers. | Allows for the resolution and identification of each individual stereoisomer when compared with synthetic standards. frontiersin.orgresearchgate.net |

Advanced Analytical and Spectroscopic Characterization of 2,4 Dimethylhexanoic Acid

Mass Spectrometry (MS) Techniques for Structural Elucidation of 2,4-Dimethylhexanoic Acid

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent fragmentation, a unique mass spectrum is generated, which serves as a molecular fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer for ionization and detection.

The retention time of this compound is dependent on the specific GC conditions, including the type of column, temperature program, and carrier gas flow rate. While a specific experimental retention time for this compound is not publicly available, it is expected to elute at a time characteristic of a C8 carboxylic acid with branching. The presence of methyl groups influences its volatility and interaction with the stationary phase, leading to a distinct retention time that can be used for its identification in complex mixtures when compared against a known standard.

Electron Ionization (EI) Fragmentation Pattern Analysis of this compound and its Derivatives

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation. The resulting fragmentation pattern is crucial for structural elucidation. While an experimental EI mass spectrum for this compound is not readily found in public databases, its fragmentation pattern can be predicted based on established principles for carboxylic acids and branched alkanes.

The molecular ion peak (M•+) for this compound would be observed at a mass-to-charge ratio (m/z) of 144, corresponding to its molecular weight. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids. This would result in the loss of the alkyl chain.

McLafferty Rearrangement: Carboxylic acids with a gamma-hydrogen can undergo a McLafferty rearrangement, leading to the formation of a neutral alkene and a charged enol. For this compound, this would involve the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by cleavage of the beta-gamma carbon-carbon bond.

Cleavage at Branch Points: The presence of methyl groups at the C2 and C4 positions creates favorable sites for fragmentation, leading to the formation of stable secondary carbocations.

Based on these principles, a table of predicted prominent fragment ions in the EI mass spectrum of this compound is presented below.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 144 | [C8H16O2]+• | Molecular Ion |

| 129 | [C7H13O2]+ | Loss of •CH3 |

| 115 | [C6H11O2]+ | Loss of •C2H5 |

| 101 | [C5H9O2]+ | Loss of •C3H7 |

| 87 | [C4H7O2]+ | Alpha-cleavage |

| 74 | [C3H6O2]+• | McLafferty Rearrangement |

| 57 | [C4H9]+ | Cleavage at C4 branch point |

| 43 | [C3H7]+ | Alkyl fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms. Although experimental NMR spectra for this compound are not widely available, the expected spectral data can be predicted based on its molecular structure.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the carboxylic acid group and the alkyl chain's structure. The predicted ¹H NMR data is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (Carboxyl) | 10.0 - 12.0 | Singlet | - |

| H2 | 2.3 - 2.6 | Multiplet | ~7 |

| H3a, H3b | 1.4 - 1.7 | Multiplet | ~7 |

| H4 | 1.5 - 1.8 | Multiplet | ~7 |

| H5a, H5b | 1.2 - 1.4 | Multiplet | ~7 |

| H6 | 0.8 - 1.0 | Triplet | ~7 |

| 2-CH3 | 1.1 - 1.3 | Doublet | ~7 |

| 4-CH3 | 0.8 - 1.0 | Doublet | ~7 |

Carbon-13 (¹³C) NMR Studies

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift. The predicted ¹³C NMR data for this compound is detailed in the table below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (Carbonyl) | 178 - 182 |

| C2 | 40 - 45 |

| C3 | 35 - 40 |

| C4 | 30 - 35 |

| C5 | 25 - 30 |

| C6 | 10 - 15 |

| 2-CH3 | 15 - 20 |

| 4-CH3 | 18 - 23 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships. For this compound, cross-peaks would be expected between:

H2 and the 2-CH3 protons.

H2 and the H3 protons.

H3 and H4 protons.

H4 and the 4-CH3 protons.

H4 and the H5 protons.

H5 and H6 protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would confirm the assignments made in the 1D ¹H and ¹³C NMR spectra. For instance, the signal for C2 would show a cross-peak with the signal for H2.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the carbon skeleton. Key HMBC correlations for this compound would include:

The 2-CH3 protons to C1, C2, and C3.

The H1 proton to C1 and C2.

The 4-CH3 protons to C3, C4, and C5.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): A ROESY (or NOESY) experiment can provide information about the stereochemistry of the molecule by showing through-space correlations between protons that are in close proximity. This would be particularly useful in determining the relative stereochemistry of the two chiral centers at C2 and C4.

Application of Chiral NMR Shift Reagents for Enantiomeric Purity Assessment

The enantiomeric purity of this compound, a chiral carboxylic acid, can be effectively assessed using Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral shift reagents (CSRs). These reagents are typically paramagnetic lanthanide complexes that interact with the chiral substrate to form transient diastereomeric complexes. This interaction induces significant changes in the chemical shifts of the protons in the substrate, with the magnitude of the shift being dependent on the spatial proximity of the protons to the paramagnetic center of the CSR.

Due to the formation of these diastereomeric complexes, the chemically equivalent protons in the two enantiomers of this compound become diastereotopic and, therefore, magnetically non-equivalent. This results in the splitting of NMR signals for the enantiomers, allowing for their distinct observation and quantification. The integration of these separated signals provides a direct measure of the enantiomeric excess (e.e.).

The expected outcome of such an analysis would be the separation of one or more proton signals of this compound in the presence of the chiral shift reagent. For instance, the methyl protons at the C2 and C4 positions, being close to the chiral centers, would be expected to show noticeable separation in their NMR signals for the (R)- and (S)-enantiomers.

Table 1: Illustrative ¹H NMR Chemical Shift Separation of a Chiral Carboxylic Acid in the Presence of a Chiral Shift Reagent

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - Enantiomer 1 | Chemical Shift (δ) with CSR (ppm) - Enantiomer 2 | Δδ (ppm) |

| α-CH | 2.35 | 3.15 | 3.25 | 0.10 |

| β-CH₃ | 1.15 | 1.50 | 1.58 | 0.08 |

Note: The data in this table is illustrative for a generic chiral carboxylic acid and does not represent experimentally determined values for this compound.

Biochemical and Ecological Roles of 2,4 Dimethylhexanoic Acid

Role of 2,4-Dimethylhexanoic Acid as a Semiochemical

Semiochemicals are chemicals that convey signals between organisms, influencing their behavior. This compound has been identified as a component of such chemical signals in several arthropod species.

Identification and Function as a Pheromone Component (e.g., in Camponotus modoc ants)

Table 1: Pheromone Components in Camponotus modoc Hindgut Extract

| Compound | Chemical Class | Reference |

|---|---|---|

| This compound | Carboxylic Acid | nih.gov |

| (2S,4R,5S)-2,4-Dimethyl-5-hexanolide | Lactone | nih.gov7universum.com |

| Pentadecane | Alkane | nih.gov |

| Dodecanoic acid | Carboxylic Acid | nih.gov |

| 3,4-Dihydro-8-hydroxy-3,5,7-trimethylisocoumarin | Isocoumarin | nih.gov |

Occurrence and Significance in Animal Secretions (e.g., Nelima harvestmen scent glands)

This compound is a notable component in the scent gland secretions of certain European species of Nelima harvestmen (Opiliones). frontiersin.orgresearchgate.net Specifically, the (2R,4R)-2,4-dimethylhexanoic acid stereoisomer has been identified in the secretions of adult Nelima sempronii and Nelima narcisi. frontiersin.orgresearchgate.netresearchgate.net This discovery was significant as it represented a new class of compounds for harvestmen scent gland chemistry. frontiersin.orgresearchgate.net In N. sempronii, the chemical profile of the secretions changes with age; juveniles produce 4-phenyl-2-butanone, which is replaced by (R)-2-methyl-1-phenyl-pentan-3-one and (2R,4R)-2,4-dimethylhexanoic acid in adults. researchgate.net

Biosynthesis and Metabolic Pathways Involving this compound

The presence of this compound in these organisms points to specific biosynthetic pathways for its production and its integration into their broader metabolism.

Enzymatic Transformations and Biocatalysis in this compound Production

The production of chiral molecules like this compound in organisms suggests the involvement of stereospecific enzymes. While the specific enzymatic steps for its synthesis in ants and harvestmen are not fully elucidated, research on other organisms provides insights into relevant biocatalytic processes. For instance, leucine (B10760876) dehydrogenase enzymes are known to catalyze the reductive amination of α-keto acids, which are structurally related to the precursors of branched-chain fatty acids. google.com Furthermore, certain bacteria, such as Rhodococcus sp., are capable of oxidizing branched-chain alkanes like 2,5-dimethylhexane (B165582) to produce the corresponding carboxylic acid, (-)-2,5-dimethylhexanoic acid, demonstrating a microbial pathway for such compounds. tandfonline.com In Nelima harvestmen, it is hypothesized that specific dehydrogenases and reductases are involved in the conversion of this compound into other related semiochemicals. frontiersin.org

Precursor Relationship to Sclerosomatid Compounds and Related Natural Products

In European Nelima species, (2R,4R)-2,4-dimethylhexanoic acid is considered a likely precursor to a group of compounds known as sclerosomatid compounds (SCs) of subgroup 2. frontiersin.orgresearchgate.net These compounds include (E,E)-2,4-dimethylhexa-2,4-dien-1-ol and (E,E)-2,4-dimethylhexa-2,4-dienal. frontiersin.org The proposed biosynthetic pathway involves the dehydrogenation of this compound to introduce double bonds, followed by the reduction of the carboxyl group to an aldehyde or an alcohol. frontiersin.orgresearchgate.net This relationship structurally links the unique aromatic and aliphatic compounds found in European Nelima to the more typical sclerosomatid compounds found in their North American relatives. frontiersin.org

Table 2: Proposed Biosynthetic Relationship of this compound

| Precursor | Proposed Transformation | Resulting Sclerosomatid Compound (Subgroup 2) | Reference |

|---|---|---|---|

| (2R,4R)-2,4-Dimethylhexanoic acid | Dehydrogenation and reduction of carboxyl group | (E,E)-2,4-dimethylhexa-2,4-dienal | frontiersin.orgresearchgate.net |

| (2R,4R)-2,4-Dimethylhexanoic acid | Dehydrogenation and reduction of carboxyl group | (E,E)-2,4-dimethylhexa-2,4-dien-1-ol | frontiersin.org |

Metabolic Integration within Organismal Biology

The role of this compound extends beyond its function as a semiochemical; it is an integral part of the organism's metabolic network. In Nelima harvestmen, the age-dependent shift in scent gland components suggests a programmed change in metabolic pathways during maturation. researchgate.net The production of this compound in adults indicates the activation of specific biosynthetic routes that are either dormant or absent in juvenile stages. researchgate.net In the case of Camponotus modoc ants, the presence of this compound in the hindgut suggests it is either synthesized de novo, sequestered from dietary sources and modified, or produced by gut symbionts. Its co-occurrence with other fatty acids and complex molecules in the pheromone blend points to a shared or interconnected metabolic origin, likely from fatty acid biosynthesis pathways. nih.gov7universum.com

Biotechnological Applications of this compound Synthesis and Transformation

The production of specialized, branched-chain fatty acids such as this compound is of growing interest for applications in pharmaceuticals and agrochemicals. lookchem.com Biotechnological methods, including enzymatic and whole-cell systems, offer sustainable and highly specific routes for synthesizing these complex molecules, often with precise control over their stereochemistry.

Research into the biosynthesis of polyketides—a class of natural products—has paved the way for the engineered production of this compound and its derivatives. Polyketide synthases (PKSs) are large, multi-domain enzymes that build complex carbon chains from simple precursors like acetyl-CoA and malonyl-CoA. rasmusfrandsen.dk By engineering these enzymatic assembly lines, it is possible to create novel compounds not found in nature.

A key biotechnological approach involves the use of engineered PKSs in host cells, such as E. coli, to produce specific chiral molecules. For instance, a hybrid PKS has been successfully used to synthesize 3-hydroxy-2,4-dimethylhexanoic acid. google.comgoogle.com This process utilizes specific starter and extender units, like 2-methylbutyryl-CoA and methylmalonyl-CoA, which are assembled and modified by the PKS module to yield the desired hydroxylated and branched fatty acid. google.com The ability to control the structure and chirality at specific carbon atoms is a significant advantage of these PKS systems. google.com

Chemoenzymatic synthesis represents another powerful strategy, combining traditional chemical reactions with highly selective enzymatic transformations. This approach has been documented for the preparation of specific stereoisomers of this compound, such as (2S,4S)-2,4-dimethylhexanoic acid. umich.edu Such methods leverage the strengths of both chemical synthesis for creating precursor molecules and biocatalysis for introducing chirality with high precision. Multienzymatic cascades, where several enzymes work in a coordinated sequence, are also being explored for the synthesis of complex, non-canonical molecules, establishing a framework that could be adapted for producing various branched-chain fatty acids. frontiersin.org

The natural world provides further inspiration for biotechnological transformation. In some organisms, this compound is a known metabolic product or a precursor to other bioactive compounds. For example, the (2S,4S) stereoisomer of this compound is found as a structural component of lunatoic acid A, a fungal polyketide produced by Cochliobolus lunatus, suggesting the existence of natural PKS pathways for its synthesis. vulcanchem.com In certain harvestmen, (2R,4R)-2,4-dimethylhexanoic acid is believed to be a biochemical precursor to other defensive chemicals, implying a natural enzymatic transformation process. frontiersin.org Understanding these native biosynthetic and metabolic pathways, such as those involving fatty acid elongases or branched-chain alpha-keto acid dehydrogenases, offers a blueprint for developing novel biocatalysts and cell factories for the targeted synthesis and modification of this compound. nih.govnih.gov

Table 1: Biotechnological and Chemoenzymatic Synthesis of this compound and Derivatives

| Method | Key Enzyme/System | Product | Precursors | Significance | Reference(s) |

|---|---|---|---|---|---|

| Whole-Cell Biocatalysis | Engineered Polyketide Synthase (PKS) in a host cell | 3-Hydroxy-2,4-dimethylhexanoic acid | 2-Methylbutyryl-CoA, Methylmalonyl-CoA | Enables synthesis of a specific hydroxylated derivative with controlled stereochemistry. | google.comgoogle.com |

| Chemoenzymatic Synthesis | Not specified | (2S,4S)-2,4-dimethylhexanoic acid | Not specified | Combines chemical and enzymatic steps to produce a specific stereoisomer. | umich.edu |

| Natural Biosynthesis | Polyketide Synthase (PKS) in Cochliobolus lunatus | (2S,4S)-2,4-dimethylhexanoic acid (as part of Lunatoic acid A) | Acetyl-CoA, Malonyl-CoA | Confirms a natural biosynthetic pathway for the compound, which can be harnessed for biotechnological production. | vulcanchem.com |

Computational Chemistry and Theoretical Studies of 2,4 Dimethylhexanoic Acid

Quantum Chemical Calculations for Structural Elucidation and Conformation Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For 2,4-dimethylhexanoic acid, which possesses two chiral centers and considerable conformational flexibility, DFT can be used to identify the most stable arrangements of its atoms in space.

The conformational analysis of the carboxylic acid group itself is a critical aspect. The carboxyl group can exist in syn and anti conformations, referring to the orientation of the acidic proton relative to the carbonyl group. Quantum mechanical calculations on simpler carboxylic acids, such as acetic acid, have shown that the syn conformation is generally the more stable state in the gas phase. nih.govchemrxiv.org However, the presence of solvent can influence this preference, and the anti conformation may also be populated. nih.govchemrxiv.org For this compound, DFT calculations would involve systematically rotating the single bonds in the molecule to map out the potential energy surface and identify all low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

Recent advancements have led to the development of large descriptor libraries for carboxylic acids at the DFT level, which can be used to train machine learning models for rapid prediction of properties. rsc.orgchemrxiv.orgmit.edu While not a substitute for detailed calculations on a specific molecule, these approaches can provide quick estimates of key molecular features.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 2.50 |

| Note: This table is for illustrative purposes to show the type of data generated from DFT calculations and does not represent actual calculated values for this compound. |

Prediction of Spectroscopic Properties of this compound Isomers

Computational methods are widely used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, which are essential for the identification and characterization of isomers. For the different stereoisomers of this compound, predicting the ¹H and ¹³C NMR chemical shifts can aid in their structural assignment.

The process typically involves first performing a conformational search and geometry optimization for the isomers of interest using a method like DFT. Subsequently, the magnetic shielding constants for each nucleus are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu These shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane. The accuracy of these predictions can be high, with median prediction errors for chemical shifts in fatty acids reported to be well below 0.1 ppm for some predictors. researchgate.net However, it is also noted that these predictors may fail to reproduce subtle trends observed in experimental data. researchgate.net

Computational NMR has proven to be a valuable tool for the structural assignment and reassignment of numerous organic compounds, although challenges remain for highly flexible molecules or when strong intermolecular interactions are present in solution. escholarship.orgescholarship.org

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical Isomer of a Branched-Chain Fatty Acid

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-2 | 2.35 | 2.30 |

| H-3 | 1.60 | 1.55 |

| H-4 | 1.45 | 1.42 |

| CH₃ (C2) | 1.15 | 1.12 |

| CH₃ (C4) | 0.95 | 0.92 |

| Note: This table is illustrative and does not represent actual data for this compound. |

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulations, particularly molecular dynamics (MD), allow for the study of the behavior of this compound in different environments, such as in solution or interacting with other molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts over time.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For carboxylic acids, force fields like GAFF and GAFF2 are commonly used. nih.gov MD simulations can be employed to study the solvation of this compound, its aggregation behavior, and its interactions with biological macromolecules like proteins or membranes. For example, simulations can reveal the nature of hydrogen bonding between the carboxylic acid group and water molecules or other functional groups. acs.org The development of deep neural network potentials trained on ab initio data is an emerging area that promises more accurate simulations of complex chemical processes like proton dissociation in carboxylic acids. acs.org

Table 3: Example of Intermolecular Interaction Energies for a this compound Dimer from Molecular Modeling

| Interaction Type | Energy (kcal/mol) |

| Hydrogen Bonding | -8.5 |

| van der Waals | -4.2 |

| Electrostatic | -6.8 |

| Note: This table is for illustrative purposes and does not represent actual calculated values for this compound. |

Theoretical Studies on Reaction Mechanisms for this compound Synthesis and Biotransformation

Theoretical chemistry provides a framework for understanding the mechanisms of chemical reactions, including those involved in the synthesis and biotransformation of this compound. By mapping the reaction pathways and calculating the energies of reactants, transition states, and products, computational methods can determine the feasibility of a proposed mechanism and predict reaction kinetics.

Theoretical studies can also investigate the biotransformation of this compound in various organisms. This could involve modeling the interactions of the molecule with metabolic enzymes, such as cytochrome P450s, to predict potential sites of oxidation and the resulting metabolites.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.